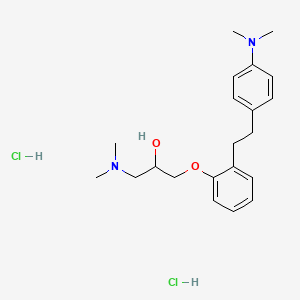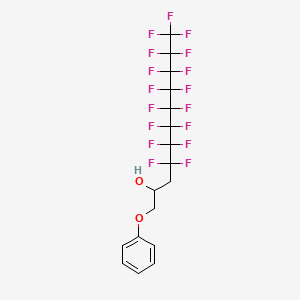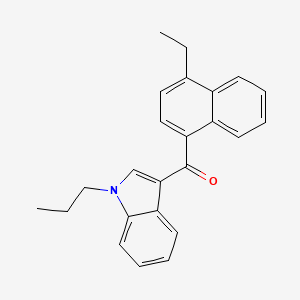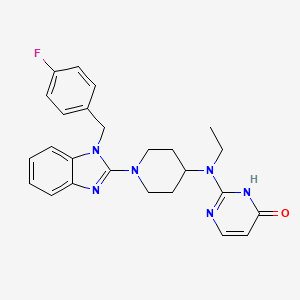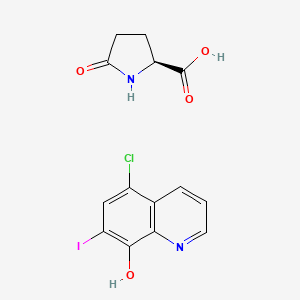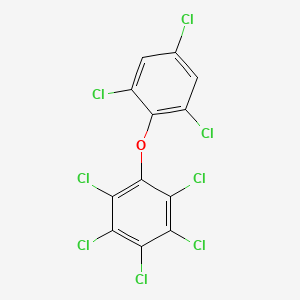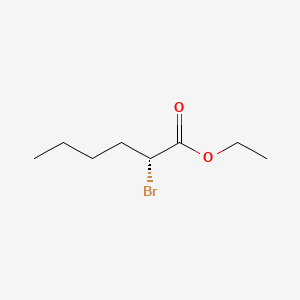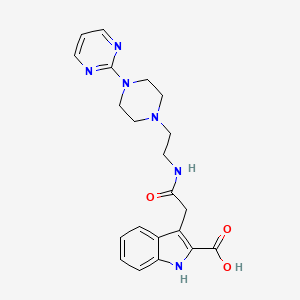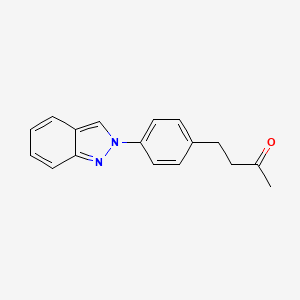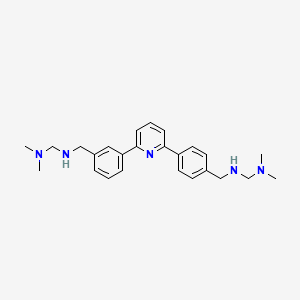
beta-Ethylthio-beta-phenylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ethylthio-beta-phenylethylamine hydrochloride: is a chemical compound belonging to the class of phenethylamines Phenethylamines are organic compounds characterized by a phenyl ring and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylthio-beta-phenylethylamine hydrochloride typically involves the reaction of beta-phenylethylamine with ethylthiol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: Beta-Ethylthio-beta-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Beta-Ethylthio-beta-phenylethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Ethylthio-beta-phenylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate trace amine-associated receptors (TAARs), which play a role in regulating monoamine neurotransmitter levels. This interaction can influence various physiological processes, including mood, cognition, and behavior.
Comparison with Similar Compounds
Beta-Phenylethylamine: A naturally occurring trace amine with similar structural features.
Beta-Methylthio-beta-phenylethylamine: A derivative with a methylthio group instead of an ethylthio group.
Beta-Hydroxy-beta-phenylethylamine: A hydroxylated analog with different pharmacological properties.
Uniqueness: Beta-Ethylthio-beta-phenylethylamine hydrochloride is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104296-88-0 |
|---|---|
Molecular Formula |
C10H16ClNS |
Molecular Weight |
217.76 g/mol |
IUPAC Name |
2-ethylsulfanyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H |
InChI Key |
LUGVKFICWRXHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




